

Solasonine vs. Cisplatin in Gastric Cancer: A Comparative Guide to Mechanisms of Action

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In the landscape of gastric cancer therapeutics, both established chemotherapeutic agents and novel natural compounds are under intense investigation. Cisplatin, a cornerstone of combination chemotherapy for gastric cancer, exerts its cytotoxic effects primarily through DNA damage. In contrast, **solasonine**, a steroidal glycoalkaloid derived from plants of the Solanum genus, is emerging as a promising anti-cancer agent with a multi-faceted mechanism of action. This guide provides a detailed comparison of the mechanisms of action of **solasonine** and cisplatin in gastric cancer, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from various studies, offering a side-byside comparison of the efficacy of **solasonine** and cisplatin in different gastric cancer cell lines.

Table 1: Comparison of IC50 Values (μM) in Gastric Cancer Cell Lines



Cell Line	Solasonine (24h)	Cisplatin (24h)	Cisplatin (48h)
SGC-7901	18[1]	17.5[1]	30.4
HGC-27	-	3.85[2]	-
BGC-803	-	4.18[2]	-
AGS	-	-	-
MKN-45	-	-	-

Table 2: Comparison of Apoptosis Induction in Gastric Cancer Cell Lines

Cell Line	Treatment	Concentration	Time (h)	Apoptosis Rate (%)
SGC-7901	Solasonine	18 μΜ	24	40.4[1]
SGC-7901	Cisplatin	17.5 μΜ	24	44.0[1]
HGC-27	Cisplatin	1 μg/mL	24	10.73 ± 2.93[2]

Table 3: Effects on Cell Cycle in SGC-7901 Gastric Cancer Cells

Treatment	Effect	
Solasonine	Induces cell cycle arrest at the G2 phase[1][3]	
Cisplatin	Induces cell cycle arrest at the G0/G1 phase[1]	

Table 4: Effects on Apoptotic and Signaling Protein Expression



Protein	Solasonine Effect	Cisplatin Effect
Bcl-2	Down-regulation[1][3]	Down-regulation[1]
Bax	Down-regulation[1]	Down-regulation[1]
Caspase-3	Down-regulation of pro- caspase-3, indicating activation[1][3]	Down-regulation of pro- caspase-3, indicating activation
Bcl-xL	Reduced expression[1]	Reduced expression[1]
p-ATM	-	Increased phosphorylation
p-Chk2	-	Increased phosphorylation
miR-486-5p	Increased expression[4]	-
PIK3R1	Down-regulation (as a target of miR-486-5p)[4]	-
Gli1	Down-regulation	-

Mechanisms of Action: A Detailed Overview Solasonine: A Multi-Targeted Approach

Solasonine's anti-cancer activity in gastric cancer is characterized by its ability to modulate multiple cellular pathways, leading to the inhibition of proliferation and induction of apoptosis.

- Induction of Apoptosis via Mitochondrial and ER Stress Pathways: Solasonine triggers
 apoptosis through both the intrinsic (mitochondrial) and the endoplasmic reticulum (ER)
 stress pathways[1][3]. This is associated with the downregulation of anti-apoptotic proteins
 like Bcl-2 and Bcl-xL, and the activation of executioner caspases such as Caspase-3[1][3][5].
- Cell Cycle Arrest: A key feature of **solasonine**'s action is the induction of cell cycle arrest at the G2/M phase in gastric cancer cells[1][3]. This prevents the cells from proceeding through mitosis, ultimately leading to cell death.
- Modulation of the miR-486-5p/PIK3R1 Axis: **Solasonine** has been shown to upregulate the expression of microRNA-486-5p. This miRNA, in turn, targets and downregulates the



expression of Phosphoinositide-3-Kinase Regulatory Subunit 1 (PIK3R1), a key component of the pro-survival PI3K/Akt signaling pathway[4].

- Inhibition of the Hedgehog/Gli1 Signaling Pathway: **Solasonine** can also suppress the Hedgehog signaling pathway by downregulating the expression of the Gli1 transcription factor. The Hedgehog pathway is known to be aberrantly activated in gastric cancer, promoting cell proliferation and survival.
- Enhancement of Chemosensitivity: Studies have indicated that **solasonine** can enhance the chemosensitivity of gastric cancer cells to other anticancer drugs[4].
- DNA Demethylation: **Solasonine** has been found to inhibit DNA methylation of the MICA promoter, which may restore the sensitivity of gastric cancer cells to natural killer (NK) cell-mediated cytotoxicity[6][7].

Cisplatin: The DNA Damaging Agent

Cisplatin is a platinum-based chemotherapeutic agent that has been a mainstay in gastric cancer treatment for decades. Its primary mechanism of action involves the induction of DNA damage.

- Formation of DNA Adducts: Upon entering the cell, cisplatin forms covalent bonds with the purine bases in DNA, creating intrastrand and interstrand crosslinks[8]. These adducts distort the DNA double helix, which interferes with DNA replication and transcription[8].
- Activation of the DNA Damage Response (DDR) Pathway: The presence of cisplatin-induced DNA adducts triggers a complex cellular response known as the DNA Damage Response (DDR). This involves the activation of sensor proteins like Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) kinases. These kinases then phosphorylate and activate downstream effector proteins, including the checkpoint kinases Chk1 and Chk2[9].
- Cell Cycle Arrest and Apoptosis: Activated Chk1 and Chk2 mediate cell cycle arrest, typically
 at the G1/S or G2/M checkpoints, to allow time for DNA repair[8]. If the DNA damage is too
 extensive to be repaired, the DDR pathway signals for the initiation of apoptosis. A key
 player in this process is the tumor suppressor protein p53, which is stabilized and activated
 by ATM/ATR and Chk1/Chk2. Activated p53 can then induce the expression of pro-apoptotic

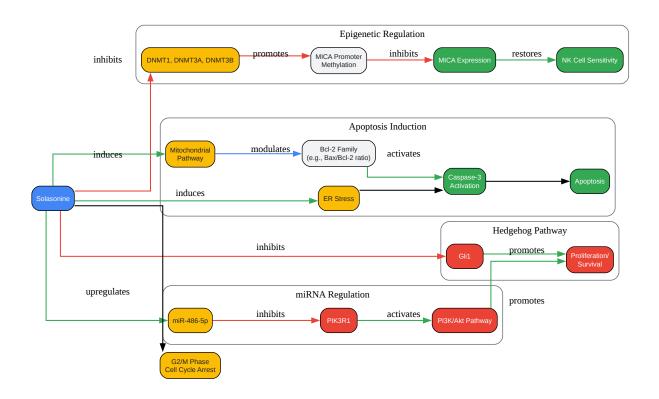




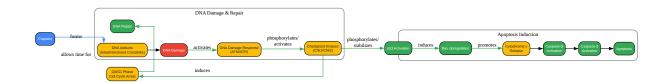
proteins, such as Bax, leading to the mitochondrial release of cytochrome c and the activation of the caspase cascade[10].

Signaling Pathway Diagrams









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